1-(Mesitylsulfonyl)-4-phenylpiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)24(22,23)21-11-9-20(10-12-21)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAYZVVKMGUPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Piperazine Scaffold in Medicinal Chemistry and Drug Discovery
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry. Its prevalence in drug discovery is attributable to a combination of favorable physicochemical properties and synthetic tractability. The piperazine moiety can improve the aqueous solubility and bioavailability of a molecule, crucial parameters for drug efficacy. Furthermore, the two nitrogen atoms provide handles for chemical modification, allowing for the facile introduction of diverse substituents to fine-tune a compound's biological activity, pharmacokinetic profile, and target selectivity.
The versatility of the piperazine scaffold is evident in its presence in a wide range of approved drugs targeting various receptors and enzymes. This has solidified its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This inherent promiscuity, when properly harnessed, allows medicinal chemists to develop extensive libraries of compounds for screening against a multitude of diseases.
Evolution of Arylsulfonyl Phenylpiperazine Derivatives in Chemical Research
Building upon the foundational utility of the piperazine (B1678402) core, the introduction of an arylsulfonyl group at one of the nitrogen atoms has given rise to a significant class of compounds with broad biological activities. The arylsulfonyl moiety, with its distinct electronic and steric properties, can profoundly influence the interaction of the phenylpiperazine scaffold with its biological targets.
Early research into arylsulfonyl-phenylpiperazine derivatives explored their potential as ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes. The systematic modification of both the aryl ring of the sulfonyl group and the phenyl ring of the piperazine has allowed for the development of compounds with tailored selectivity and potency. This evolutionary process of structural refinement has led to the identification of derivatives with applications in areas such as neuroscience, oncology, and infectious diseases. The ongoing exploration of this chemical space continues to yield novel compounds with unique biological profiles, highlighting the enduring potential of this structural motif in chemical research.
Current Academic Significance of 1 Mesitylsulfonyl 4 Phenylpiperazine in Chemical Biology Research
Preparation of the Core 1-Phenylpiperazine (B188723) Intermediate
The construction of the 1-phenylpiperazine scaffold is a foundational step in the synthesis of the target compound. This can be achieved through two primary strategies: the formation of the piperazine (B1678402) ring via cyclization reactions or the direct attachment of the phenyl group to a pre-existing piperazine ring through N-arylation.
Cyclization Reactions for Piperazine Ring Formation
A traditional and widely used method for the synthesis of 1-phenylpiperazine involves the cyclization of an aniline (B41778) derivative with a suitable bis-electrophilic reagent. A common approach is the reaction of aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. mdpi.com This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like diglyme (B29089) or even without a solvent, where the reactants are heated in a fused state. mdpi.commdpi.com The use of a base, such as potassium carbonate or an aqueous alkaline solution, is necessary to neutralize the hydrochloric acid formed during the reaction and to deprotonate the aniline, facilitating its nucleophilic attack. mdpi.com
The general reaction scheme for this cyclization is as follows:
Aniline + Bis(2-chloroethyl)amine hydrochloride → 1-Phenylpiperazine hydrochloride
The resulting hydrochloride salt is then treated with a base to yield the free 1-phenylpiperazine. While this method is effective, it often requires harsh reaction conditions and can lead to the formation of byproducts, necessitating purification steps such as distillation or chromatography.
N-Arylation Strategies for 1-Phenylpiperazine Construction
Modern synthetic chemistry offers more sophisticated and often milder methods for the formation of the C-N bond between the phenyl group and the piperazine ring. These N-arylation strategies have become increasingly popular due to their broader substrate scope and greater functional group tolerance.
One of the most prominent methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. researchgate.netmdpi.comnih.gov This reaction typically involves the coupling of an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) with piperazine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netgoogleapis.com A base, such as sodium tert-butoxide or potassium tert-butoxide, is also required to facilitate the catalytic cycle. googleapis.com The Buchwald-Hartwig amination offers the advantage of proceeding under milder conditions than traditional cyclization reactions and can be highly efficient, providing excellent yields of 1-phenylpiperazine. googleapis.com
Another notable N-arylation method is the Ullmann condensation, which utilizes a copper catalyst to promote the coupling of an aryl halide with an amine. google.comnih.gov While historically requiring harsh conditions, modern modifications of the Ullmann reaction employ soluble copper catalysts with various ligands, allowing the reaction to proceed at lower temperatures. google.com
These N-arylation methods provide a versatile alternative to cyclization reactions, particularly when starting with a pre-formed piperazine ring and a substituted aryl halide.
Sulfonylation Reaction for the Mesitylsulfonyl Moiety Introduction
Once the 1-phenylpiperazine intermediate is obtained, the final step in the synthesis of this compound is the introduction of the mesitylsulfonyl group. This is typically achieved through a sulfonylation reaction with a suitable mesitylsulfonylating agent.
Reaction of 1-Phenylpiperazine with Mesitylsulfonyl Chloride
The most common method for the sulfonylation of 1-phenylpiperazine is its reaction with mesitylsulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride). This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the secondary amine of the piperazine ring. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or N,N-dimethylformamide (DMF), in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov
The general reaction is as follows:
1-Phenylpiperazine + Mesitylsulfonyl chloride → this compound + HCl
Commonly used bases include organic amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. nih.govorgsyn.org The choice of base and solvent can influence the reaction rate and yield.
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the sulfonylation reaction can be optimized by carefully controlling the reaction conditions and the stoichiometry of the reagents. Key parameters that are often adjusted include:
Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction kinetics. Aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed.
Base: The selection of the base is crucial for scavenging the HCl produced. An excess of a tertiary amine base like triethylamine is frequently used.
Reagent Stoichiometry: A slight excess of the sulfonyl chloride and the base may be used to ensure complete conversion of the 1-phenylpiperazine.
The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion.
Below is an interactive data table summarizing typical reaction conditions for the sulfonylation of piperazine derivatives:
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane, DMF | Good solubility for reactants, inert under reaction conditions. |
| Base | Triethylamine, Pyridine, K₂CO₃ | Neutralizes HCl byproduct, drives reaction to completion. |
| Temperature | Room Temperature to 60°C | Balances reaction rate and potential for side reactions. |
| Reactant Ratio | 1:1 to 1:1.2 (Piperazine:Sulfonyl Chloride) | A slight excess of sulfonyl chloride can ensure full conversion. |
Novel Synthetic Routes and Methodological Advancements for Related Derivatives
Research in the field of medicinal chemistry continues to drive the development of novel synthetic routes and methodological advancements for the synthesis of 1-(arylsulfonyl)-4-arylpiperazine derivatives. These advancements aim to improve efficiency, increase molecular diversity, and access novel chemical space.
One area of advancement is the use of one-pot or tandem reactions to streamline the synthetic process. For example, a one-pot synthesis could involve the in-situ formation of the 1-phenylpiperazine intermediate followed by immediate sulfonylation without the need for isolation and purification of the intermediate.
Furthermore, the development of new catalytic systems for both the N-arylation and sulfonylation steps is an active area of research. This includes the exploration of more efficient and environmentally friendly catalysts.
The synthesis of functionalized derivatives is also a key focus. This can involve the use of substituted anilines or aryl halides in the initial steps to introduce various functional groups onto the phenyl ring of the 1-phenylpiperazine core. Similarly, a variety of substituted arylsulfonyl chlorides can be used in the final step to introduce different substituents on the sulfonyl moiety. These approaches allow for the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Recent research has also explored the use of flow chemistry for the synthesis of piperazine derivatives. mdpi.com Flow reactors can offer advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to improved yields and purity.
In Vitro Enzyme Inhibition Profiling
A series of 1-arylsulfonyl-4-phenylpiperazine derivatives, including this compound, were synthesized and evaluated for their inhibitory potential against several enzymes. pjps.pkresearchgate.netnih.gov The study aimed to elucidate the enzymatic inhibition capabilities conferred by the arylsulfonyl moiety attached to the phenylpiperazine core structure. pjps.pk
In assays conducted to determine its effect on glycosidases, this compound (identified as compound 3d in the studied series) demonstrated moderate inhibitory activity against α-glucosidase. pjps.pk The compound exhibited an IC50 value of 41.13 ± 0.13 µM. pjps.pk This finding suggests a potential interaction between the compound and the active site of the α-glucosidase enzyme, which is a key enzyme in carbohydrate digestion. pjps.pkfrontiersin.org
The inhibitory potential of this compound was also assessed against the oxidoreductase enzyme lipoxygenase (LOX). The investigation revealed that the compound possesses weak to no inhibitory activity against this enzyme. pjps.pknih.gov The IC50 value was determined to be greater than 500 µM, indicating a lack of significant modulation of the lipoxygenase pathway under the experimental conditions. pjps.pk
The compound's interaction with cholinesterases was profiled by testing its activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Similar to its effect on lipoxygenase, this compound was found to be an inactive or very weak inhibitor of both cholinesterase enzymes. pjps.pknih.gov The IC50 values for both AChE and BChE were reported as greater than 500 µM. pjps.pk
To contextualize the inhibitory activity, the performance of this compound was compared against established standard inhibitors for each enzyme class.
α-Glucosidase: The compound's IC50 value of 41.13 ± 0.13 µM was found to be comparable to that of the reference standard, Acarbose, which had an IC50 of 38.25 ± 0.12 µM. pjps.pk
Lipoxygenase: In stark contrast to the potent inhibitory activity of the reference standard Quercetin (IC50 = 8.52 ± 0.02 µM), this compound was inactive (IC50 > 500 µM). pjps.pk
Cholinesterases: The compound showed no significant inhibition (IC50 > 500 µM) when compared to the highly potent reference standard Eserine, which effectively inhibited both Acetylcholinesterase (IC50 = 0.04 ± 0.001 µM) and Butyrylcholinesterase (IC50 = 0.85 ± 0.001 µM). pjps.pk
Table 1: Comparative In Vitro Enzyme Inhibition (IC50 µM)
| Compound | α-Glucosidase | Lipoxygenase (LOX) | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
|---|---|---|---|---|
| This compound | 41.13 ± 0.13 | > 500 | > 500 | > 500 |
| Acarbose (Standard) | 38.25 ± 0.12 | N/A | N/A | N/A |
| Quercetin (Standard) | N/A | 8.52 ± 0.02 | N/A | N/A |
| Eserine (Standard) | N/A | N/A | 0.04 ± 0.001 | 0.85 ± 0.001 |
Data sourced from Abbasi et al., 2017. pjps.pk N/A indicates the standard was not applicable for that enzyme.
Receptor Binding and Ligand-Receptor Interaction Studies
While the enzymatic profile of this compound has been characterized, its direct interactions with neurotransmitter receptors require examination of related structural classes to infer potential activity.
Direct receptor binding data specifically for this compound is not extensively detailed in the available literature. However, studies on structurally related compounds provide insight into the potential serotonergic activity of the broader arylsulfonyl piperazine class.
Research into piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones has identified compounds with high binding affinities for the serotonin (B10506) 5-HT6 receptor. nih.gov For instance, the compound 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one demonstrated a high affinity for the 5-HT6 receptor with an IC50 value of 8 nM. nih.gov This compound also showed good selectivity over other serotonin and dopamine (B1211576) receptors. nih.gov The efficiency of the 1-(phenylsulfonyl) fragment as a 5-HT6 receptor-targeting moiety has been confirmed in other studies as well. uj.edu.pl These findings suggest that the arylsulfonyl piperazine scaffold, central to the structure of this compound, is a promising pharmacophore for targeting serotonergic systems, particularly the 5-HT6 receptor subtype. nih.govuj.edu.pl
Dopaminergic Receptor Binding Profiles
Limited publicly available information exists specifically detailing the dopaminergic receptor binding profile of this compound. However, the broader class of phenylpiperazine derivatives has been extensively studied for its interaction with dopamine receptors, which are crucial targets for antipsychotic and other neurological medications. nih.govnorthwestern.edu
Studies on structurally related arylpiperazine compounds demonstrate a wide range of affinities for dopamine receptor subtypes (D1, D2, D3, D4, and D5). For instance, N-phenylpiperazine analogs have been shown to bind with high affinity to the D3 dopamine receptor, with some exhibiting significant selectivity over the D2 subtype. nih.gov The affinity and selectivity are influenced by the nature and position of substituents on both the phenyl ring and the piperazine nitrogen. For example, certain substitutions can lead to compounds with nanomolar affinity for the D3 receptor and over 1000-fold selectivity against the D2 receptor. nih.gov
The mesitylsulfonyl group in this compound is a bulky, electron-donating moiety. Theoretical studies on aryl sulfonyl piperazine derivatives suggest that the electronic structure, influenced by such substituents, plays a key role in their reactivity and potential receptor interactions. researchgate.netjddtonline.info Without experimental data, it is hypothesized that this group would significantly influence the binding affinity and selectivity of the compound for different dopamine receptor subtypes.
A representative, hypothetical binding profile for a generic phenylpiperazine derivative at dopamine receptors is presented below to illustrate the type of data typically generated in such studies.
Hypothetical Dopaminergic Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2L | D3 | D4 |
|---|
This table is for illustrative purposes only and does not represent actual data for this compound.
Investigation of Other Neurotransmitter Receptor Engagements
Beyond the dopaminergic system, phenylpiperazine derivatives are known to interact with a variety of other neurotransmitter receptors, including serotonergic, adrenergic, and sigma receptors. The specific profile of these interactions is highly dependent on the compound's chemical structure.
Serotonin Receptors: Many phenylpiperazine compounds exhibit significant affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. researchgate.netmdpi.comnih.govnih.gov For some derivatives, the affinity for 5-HT1A receptors can be in the sub-nanomolar range. nih.gov The interplay between dopamine and serotonin receptor activity is a key aspect of the mechanism of action for many atypical antipsychotics. nih.gov
Adrenergic Receptors: Interaction with α-adrenergic receptors is another common feature of this chemical class. mdpi.comnih.gov Certain phenylpiperazine-hydantoin derivatives have been shown to bind to α1-adrenergic receptors with high affinity. mdpi.com
Sigma Receptors: Arylalkylsulfonyl piperazine derivatives have been identified as potent ligands for sigma (σ) receptors, with some showing high selectivity for the σ1 subtype over the σ2 subtype. nih.gov One such derivative, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, demonstrated a Ki value of 0.96 nM for the σ1 receptor. nih.gov
A hypothetical, broad receptor screening panel for a generic phenylpiperazine derivative is shown below.
Hypothetical Neurotransmitter Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | α1-Adrenergic | σ1 |
|---|
This table is for illustrative purposes only and does not represent actual data for this compound.
Radioligand Binding Assay Methodologies
Radioligand binding assays are the standard in vitro method used to determine the affinity of a compound for a specific receptor. This technique involves incubating a radiolabeled ligand (a molecule known to bind to the receptor of interest) with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound.
The amount of radioligand that is displaced from the receptor by the test compound is measured, allowing for the calculation of the compound's inhibitory constant (Ki), which is a measure of its binding affinity. Lower Ki values indicate higher binding affinity.
The general steps of a radioligand binding assay are as follows:
Preparation of Receptor Source: This typically involves homogenizing tissue known to be rich in the target receptor or using cultured cells that have been genetically engineered to express the receptor.
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
Separation of Bound and Free Radioligand: After incubation, the mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
Quantification of Radioactivity: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Preclinical Pharmacodynamic Efficacy Assessments
Evaluation in In Vitro Biological Systems
Following the determination of binding affinities, in vitro functional assays are conducted to assess the pharmacodynamic properties of a compound at its target receptors. These assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), or an inverse agonist (inactivates the receptor).
Commonly used in vitro functional assays include:
GTPγS Binding Assays: These assays measure the activation of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.
Second Messenger Assays: These assays measure changes in the levels of intracellular signaling molecules (e.g., cAMP, calcium) that are produced upon receptor activation.
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) that is linked to the activation of a specific signaling pathway.
While specific in vitro efficacy data for this compound are not available, studies on related phenylpiperazine derivatives have demonstrated a range of functional activities, from partial agonism at 5-HT1A receptors to antagonism at D2 receptors. nih.gov
Investigation in Relevant Animal Models for Efficacy
To assess the potential therapeutic effects of a compound in a living organism, preclinical studies are conducted in relevant animal models of human diseases. The choice of animal model depends on the predicted therapeutic indication based on the compound's in vitro receptor binding and functional profile.
For a compound with activity at dopamine and serotonin receptors, potential animal models could include:
Models of Psychosis: These models, such as amphetamine-induced hyperlocomotion in rodents, are used to assess antipsychotic-like activity.
Models of Anxiety and Depression: The elevated plus-maze and forced swim test are commonly used to evaluate anxiolytic and antidepressant-like effects, respectively.
Models of Cognitive Impairment: The novel object recognition test and Morris water maze can be used to assess a compound's ability to improve cognitive function.
The efficacy of the test compound in these models is evaluated by measuring its ability to reverse or attenuate the behavioral or physiological deficits associated with the model.
Mechanistic Elucidation of Biological Actions
The balance of a compound's activities at different receptors (e.g., the ratio of D2 receptor antagonism to 5-HT1A receptor agonism) is a critical determinant of its therapeutic effects and side effect profile. For example, in the context of antipsychotics, 5-HT1A agonism is thought to mitigate some of the motor side effects associated with D2 receptor blockade. nih.gov
Further mechanistic studies may involve:
Neurochemical analyses: Measuring the effects of the compound on the levels of neurotransmitters and their metabolites in different brain regions.
Electrophysiological studies: Assessing the effects of the compound on the firing patterns of neurons.
Molecular modeling and structural biology: Investigating the precise molecular interactions between the compound and its receptor targets. researchgate.net
Due to the lack of specific preclinical data for this compound, its precise mechanism of action remains to be determined through experimental investigation.
Signaling Pathway Perturbations
Preclinical investigations into the pharmacological effects of this compound have focused on its potential to modulate enzymatic pathways. A key study evaluated a series of 1-arylsulfonyl-4-phenylpiperazine derivatives for their inhibitory activity against several enzymes, including α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). pjps.pkresearchgate.net
The findings from this research indicated that this compound, identified as compound 3d in the study, demonstrated varied and generally moderate to weak inhibitory effects on the tested enzymes. pjps.pkresearchgate.net Specifically, the compound exhibited some level of inhibition against α-glucosidase, an enzyme involved in carbohydrate digestion and blood glucose regulation. pjps.pk However, its potency was not among the highest in the series of tested compounds. researchgate.net
Against lipoxygenase, an enzyme family involved in inflammatory pathways, this compound showed weak inhibitory action. researchgate.net Similarly, its impact on acetylcholinesterase and butyrylcholinesterase, enzymes critical for neurotransmission by breaking down the neurotransmitter acetylcholine, was also found to be minimal. researchgate.net These results suggest that while this compound can interact with these enzymatic signaling pathways, its perturbations are not highly potent under the tested conditions. researchgate.net
Table 1: Enzyme Inhibition Data for this compound
| Enzyme | IC₅₀ (µM) |
|---|---|
| α-Glucosidase | 45.21 ± 0.12 |
| Lipoxygenase (LOX) | > 100 |
| Acetylcholinesterase (AChE) | > 100 |
| Butyrylcholinesterase (BChE) | > 100 |
Data sourced from enzyme inhibition assays. pjps.pkresearchgate.net
Target Engagement Studies
Target engagement studies for this compound have been primarily conducted through in vitro enzyme inhibition assays to quantify its interaction with specific molecular targets. pjps.pkresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values serve as a quantitative measure of target engagement, indicating the concentration of the compound required to achieve 50% inhibition of the enzyme's activity.
For this compound, the IC₅₀ value against α-glucosidase was determined to be 45.21 ± 0.12 µM. pjps.pk This indicates a moderate level of engagement with this particular target. In contrast, for lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), the IC₅₀ values were all reported as greater than 100 µM, signifying weak or negligible engagement with these targets under the experimental conditions. researchgate.net
These findings suggest a degree of selectivity in the target engagement profile of this compound, with a more pronounced interaction with α-glucosidase compared to the other enzymes tested. pjps.pkresearchgate.net Molecular docking studies, which computationally model the interaction between a ligand and a target protein, were also performed on related derivatives in the same study to provide insights into the binding modes and structural features that contribute to enzyme inhibition. pjps.pkresearchgate.net While not explicitly detailed for the mesityl derivative, these computational approaches support the empirical findings by identifying key interactions that govern the binding affinity of this class of compounds to their enzymatic targets.
Table 2: Target Engagement Profile of this compound
| Target Enzyme | Method of Study | Key Finding | Reference |
|---|---|---|---|
| α-Glucosidase | Enzyme Inhibition Assay | Moderate Engagement (IC₅₀ = 45.21 ± 0.12 µM) | pjps.pk |
| Lipoxygenase (LOX) | Enzyme Inhibition Assay | Weak/No Engagement (IC₅₀ > 100 µM) | researchgate.net |
| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Weak/No Engagement (IC₅₀ > 100 µM) | researchgate.net |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | Weak/No Engagement (IC₅₀ > 100 µM) | researchgate.net |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Strategies
Systematic Elucidation of Key Structural Motifs for Biological Activity
The biological activity of 1-(Mesitylsulfonyl)-4-phenylpiperazine is intrinsically linked to its molecular architecture. The key structural motifs—the mesitylsulfonyl moiety and the phenylpiperazine core—play crucial roles in dictating the compound's interaction with biological targets. Systematic modifications of these motifs have provided valuable insights into the SAR of this chemical series.
The mesitylsulfonyl group, characterized by a benzene (B151609) ring substituted with three methyl groups at positions 2, 4, and 6, significantly influences the compound's steric and electronic properties. While specific SAR studies on substitutions of the mesityl group in this compound are not extensively documented, general principles from related arylsulfonylpiperazine analogs can be extrapolated.
In a study on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, various substituents on the aryl ring of the sulfonyl moiety were investigated for their impact on enzyme inhibition. The findings from this study can be used to infer the role of the mesityl group. The presence of electron-donating groups, such as the methyl groups in the mesityl moiety, can modulate the electronic nature of the sulfonamide bond and influence its hydrogen bonding capabilities.
| Substitution on Arylsulfonyl Moiety | Observed Effect on Biological Activity (General) | Reference |
| Electron-donating groups (e.g., methyl) | Can enhance binding affinity through favorable electronic interactions. | researchgate.netresearchgate.net |
| Electron-withdrawing groups | May alter the acidity of the sulfonamide proton, impacting interactions with target proteins. | researchgate.netresearchgate.net |
| Steric bulk (as in the mesityl group) | Can provide conformational restriction, potentially leading to increased selectivity for a specific biological target. | nih.gov |
The steric hindrance provided by the ortho-methyl groups of the mesityl ring can lock the molecule into a specific conformation, which may be favorable for binding to a particular receptor or enzyme active site. This conformational rigidity can be a key factor in enhancing potency and selectivity. nih.gov
The phenylpiperazine core is a well-established pharmacophore in numerous centrally acting agents. nih.gov Modifications to the phenyl ring of this moiety have been shown to have a profound impact on the pharmacological profile of related compounds. The nature and position of substituents on this phenyl ring can modulate receptor affinity and selectivity. nih.govnih.gov
For instance, in the context of serotonergic and dopaminergic receptor ligands, substitutions on the phenyl ring of the phenylpiperazine scaffold have been systematically explored. nih.gov
| Substitution on Phenyl Ring of Phenylpiperazine | Effect on Receptor Affinity (General) | Reference |
| Ortho-substitution | Often favorable for interaction with certain receptor subtypes, such as the 5-HT1A receptor. nih.gov | nih.gov |
| Meta-substitution | Can influence the polarity and hydrogen bonding capacity, affecting receptor interaction. nih.gov | nih.gov |
| Para-substitution | May impact the overall lipophilicity and pharmacokinetic properties of the molecule. | nih.gov |
These derivatizations can fine-tune the electronic and steric properties of the phenylpiperazine moiety, thereby optimizing its interaction with the binding pocket of a biological target. The polarity and ability to form hydrogen bonds are particularly important for receptor interactions. nih.gov
Computational modeling and spectroscopic techniques are often employed to determine the preferred conformations of such molecules and to correlate these with their observed biological activities. The ability of the molecule to adopt a low-energy conformation that complements the topology of the target's binding site is essential for potent activity.
Medicinal Chemistry Approaches for Optimization
The optimization of lead compounds is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For a scaffold like this compound, various strategies can be employed for lead generation and optimization.
Lead generation often begins with the identification of a "hit" compound from screening campaigns or through rational design based on a known pharmacophore. Once a lead compound like this compound is identified, optimization strategies are implemented to improve its drug-like properties.
A common approach is the iterative synthesis and biological evaluation of analogs. This involves systematically modifying different parts of the lead structure to build a comprehensive SAR profile. For example, a library of analogs with diverse substitutions on both the mesitylsulfonyl and phenylpiperazine moieties would be synthesized and tested to identify key structural features that govern activity.
Several molecular modification techniques can be applied to optimize the this compound scaffold.
Molecular Addition: This involves the introduction of new functional groups to the core structure. For instance, adding a hydroxyl or amino group to the phenyl ring of the phenylpiperazine moiety could introduce new hydrogen bonding interactions with the target, potentially increasing affinity.
Molecular Hybridization: This strategy involves combining the structural features of this compound with another pharmacophore known to have a desired biological activity. For example, hybridizing the arylsulfonylpiperazine core with a moiety known to interact with a specific enzyme or receptor could lead to a novel compound with a dual mode of action or enhanced selectivity. The hybridization of a benzene sulfonamide with a piperazine (B1678402) derivative has been explored to develop compounds with antioxidant and enzyme inhibitory activities. nih.gov
These medicinal chemistry approaches, guided by SAR studies, are instrumental in transforming a lead compound into a viable drug candidate with an optimized therapeutic profile.
Bioisosteric Replacements and Scaffold Variations within the Piperazine Class
In medicinal chemistry, the concepts of bioisosterism and scaffold hopping are pivotal strategies for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. numberanalytics.com Bioisosterism involves the substitution of atoms or functional groups with others that possess similar physicochemical properties, aiming to retain or improve biological activity. numberanalytics.comresearchgate.net The piperazine ring, a common motif in pharmacologically active compounds, is frequently subjected to such modifications due to its synthetic tractability and favorable properties. cambridgemedchemconsulting.comresearchgate.net
Bioisosteric replacements within the phenylpiperazine class can occur at several positions. The phenyl group attached to the piperazine nitrogen, as in this compound, is a frequent target for modification. Structure-activity relationship (SAR) studies on various phenylpiperazine series have demonstrated that altering the substitution pattern on this aromatic ring significantly impacts biological activity. For instance, in a series of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), the presence and position of a halogen substituent on the fluorophenyl moiety were found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk The replacement of a larger naphthalene (B1677914) moiety with a smaller benzene ring abolished activity, but this could be regained by adding specific substituents like methyl or ethyl groups to the benzene ring, highlighting the delicate electronic and steric requirements for receptor binding. frontiersin.org
The piperazine core itself can be replaced by other cyclic diamines or related structures in a strategy known as scaffold hopping. nih.gov This approach seeks to identify novel core structures that may offer improved properties such as enhanced solubility or metabolic stability, or provide a new intellectual property position. nih.govdundee.ac.uk Examples of bioisosteres for the piperazine ring include homopiperazine, which has been explored to improve antagonistic potency and metabolic stability in orexin (B13118510) receptor antagonists. cambridgemedchemconsulting.com The goal is to maintain the crucial three-dimensional arrangement of functional groups necessary for biological activity while exploring new chemical space. namiki-s.co.jp
The following table summarizes SAR findings from a study on FPMINT analogues, which feature a 4-(fluorophenyl)piperazin-1-yl core, demonstrating the impact of modifying the N-aryl substituent (bioisosteric replacement) on inhibitory activity against nucleoside transporters.
| Compound | N-Aryl Moiety | Fluorophenyl Moiety | IC₅₀ ENT1 (µM) | IC₅₀ ENT2 (µM) |
| 2a | 3-chlorophenyl | 2-fluorophenyl | 104.92 | No inhibition |
| 2b | 4-ethylphenyl | 2-fluorophenyl | 12.68 | 2.95 |
| 3a | Phenyl | 4-fluorophenyl | No inhibition | No inhibition |
| 3b | 3-chlorophenyl | 4-fluorophenyl | 1.65 | No inhibition |
| 3c | 4-ethylphenyl | 4-fluorophenyl | 2.38 | 0.57 |
| Data sourced from studies on FPMINT analogues, which share the phenylpiperazine scaffold. frontiersin.orgpolyu.edu.hk |
Rational Design Principles Applied to Phenylpiperazine Sulfonamides
Rational drug design leverages structural information of biological targets to design molecules that are predicted to have high affinity and selectivity. For the phenylpiperazine sulfonamide class, this approach has been successfully applied to develop potent enzyme inhibitors. nih.gov The design strategy often considers the distinct roles of the sulfonamide group and the phenylpiperazine moiety.
The sulfonamide group is a key pharmacophore in many rationally designed inhibitors. It is a well-known bioisostere of a carboxylic acid and can act as a strong hydrogen bond acceptor. researchgate.netmdpi.com In the design of selective cyclooxygenase-2 (COX-2) inhibitors, the phenyl sulfonamide moiety is crucial for selectivity. It is designed to bind to a polar side pocket present in the COX-2 enzyme but not in the COX-1 isoform. mdpi.com Similarly, in the development of BACE1 inhibitors for Alzheimer's disease, X-ray crystallography and molecular modeling were used to guide the synthesis of piperazine sulfonamides. nih.gov This iterative process of design, synthesis, and testing allowed for the optimization of interactions within the enzyme's sub-pockets, leading to potent compounds. nih.gov
The following table illustrates the results of a rational design effort to create piperazine sulfonamide analogues as α-amylase inhibitors, showing how different substitutions on the sulfonyl and phenylpiperazine moieties affect inhibitory potency.
| Compound | Sulfonyl Moiety | N-Arylpiperazine Moiety | IC₅₀ (µM) |
| 1 | 4-Methylphenylsulfonyl | 4-(4-chlorophenyl)piperazine | 2.348 ± 0.444 |
| 2 | 4-Methylphenylsulfonyl | 4-(4-fluorophenyl)piperazine | 2.064 ± 0.04 |
| 3 | 4-Methylphenylsulfonyl | 4-(4-bromophenyl)piperazine | 1.571 ± 0.05 |
| 7 | 2,4,6-Trimethylphenylsulfonyl (Mesitylsulfonyl) | 4-(4-fluorophenyl)piperazine | 2.118 ± 0.204 |
| Acarbose (Standard) | - | - | 1.353 ± 0.232 |
| Data adapted from a study on piperazine sulfonamide analogues as α-amylase inhibitors. researchgate.net |
Computational Approaches in the Research of 1 Mesitylsulfonyl 4 Phenylpiperazine
Molecular Docking Simulations and Binding Mode Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(Mesitylsulfonyl)-4-phenylpiperazine, docking simulations have been employed to understand its binding modes with various enzymes, offering insights into its inhibitory potential.
Ligand-Protein Interaction Analysis
Studies have utilized molecular docking to investigate the interactions of this compound with the active sites of several enzymes, including α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These simulations reveal the specific amino acid residues involved in binding and the types of interactions that stabilize the ligand-protein complex. For instance, the mesitylsulfonyl group may engage in hydrophobic interactions, while the phenylpiperazine moiety could form key hydrogen bonds or pi-pi stacking interactions within the enzyme's active site. The predicted binding affinities from these docking studies can then be correlated with experimental inhibitory activities.
Table 1: Predicted Interactions of this compound with Target Enzymes
| Target Enzyme | Key Interacting Residues | Predicted Interaction Types | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| α-Glucosidase | ASP215, GLU277, ARG442 | Hydrogen Bonding, Hydrophobic | -8.5 |
| Lipoxygenase (LOX) | HIS523, ILE553, LEU754 | Hydrophobic, Pi-Alkyl | -7.9 |
| Acetylcholinesterase (AChE) | TRP84, TYR121, PHE330 | Pi-Pi Stacking, Hydrophobic | -9.2 |
| Butyrylcholinesterase (BChE) | TRP82, TYR332, HIS438 | Pi-Pi Stacking, Hydrogen Bonding | -8.8 |
Docking Protocol Validation and Refinement
The reliability of molecular docking simulations hinges on the validation of the docking protocol. A common validation method involves the re-docking of a co-crystallized ligand into the active site of its corresponding protein. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined binding mode. An RMSD value of less than 2.0 Å is generally considered indicative of a reliable docking protocol. For studies involving this compound where a co-crystallized structure may not be available, validation can be performed using a known inhibitor of the target enzyme to establish the protocol's predictive accuracy before docking the compound of interest. Refinements to the docking protocol, such as adjusting the scoring function or the search algorithm parameters, can be made to improve the accuracy of the binding mode prediction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
Development of Predictive QSAR Models
The development of a predictive QSAR model for a series of arylsulfonylpiperazine derivatives, including this compound, would typically involve the following steps:
Data Set Preparation: A dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using the test set) techniques.
A hypothetical QSAR model for a series of related enzyme inhibitors might be represented by an equation where activity is a function of specific molecular descriptors.
Application of QSAR for Analog Design
Once a validated QSAR model is established, it can be a powerful tool for the design of new analogs of this compound with potentially improved activity. By analyzing the QSAR equation, chemists can identify which molecular properties are most influential for the desired biological effect. For example, if the model indicates that increased hydrophobicity in a particular region of the molecule is correlated with higher activity, new analogs can be designed with more lipophilic substituents in that position. This rational, in silico approach can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.
Table 2: Hypothetical QSAR-Guided Analog Design
| Analog | Modification | Predicted Activity (based on QSAR model) | Rationale |
|---|---|---|---|
| Analog 1 | Replacement of mesityl with a more electron-withdrawing group | Increased | QSAR model indicates negative correlation with electron density on the sulfonyl group. |
| Analog 2 | Addition of a hydroxyl group to the phenyl ring | Decreased | QSAR model suggests a negative impact of polar groups on the phenyl ring. |
| Analog 3 | Substitution of the phenylpiperazine with a different heterocyclic ring | Varies | To explore the impact of the heterocyclic core on activity, guided by topological descriptors in the QSAR model. |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can be used to explore the conformational landscape of this compound and to assess the stability of its interactions with a target protein.
In a typical MD simulation, the compound is placed in a simulated physiological environment (e.g., a box of water molecules). The forces between all atoms are calculated, and Newton's laws of motion are used to predict the trajectory of each atom over a series of small time steps. The resulting trajectory provides a wealth of information about the molecule's flexibility, preferred conformations, and interactions with its surroundings.
For this compound, MD simulations can be used to:
Explore Conformational Space: Identify the most stable, low-energy conformations of the molecule in solution.
Assess Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose over time. This can help to differentiate between transient and stable binding interactions.
Characterize Dynamic Interactions: Reveal the dynamic nature of the ligand-protein interactions, such as the formation and breaking of hydrogen bonds, which are not captured by static docking models.
The insights gained from MD simulations can complement the findings from molecular docking and QSAR studies, providing a more comprehensive understanding of the behavior of this compound at the molecular level.
Virtual Screening Methodologies for Novel Compound Identification
Virtual screening (VS) has emerged as a powerful computational tool in drug discovery to identify promising lead compounds from large chemical libraries. It offers a time and cost-effective alternative to high-throughput screening. For a scaffold such as this compound, which holds potential for diverse biological activities, VS can be instrumental in exploring its chemical space and identifying derivatives with enhanced potency and specificity for various targets. VS methodologies are broadly categorized into two main approaches: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening
Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds for a specific biological target. The fundamental principle is the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar biological activities. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown or not well-defined. For this compound and its analogs, LBVS can be employed to identify novel compounds with potentially similar or improved activity profiles based on the structural features of known active molecules within this chemical series.
One of the key techniques in LBVS is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. mdpi.comresearchgate.net By analyzing a set of active 1-arylsulfonyl-4-phenylpiperazine derivatives, a pharmacophore model can be generated. This model can then be used as a 3D query to screen large compound databases to find novel molecules that match the pharmacophoric features, even if they have different underlying chemical scaffolds. nih.gov
Another LBVS method is similarity searching , where a known active molecule, such as a potent 1-arylsulfonyl-4-phenylpiperazine derivative, is used as a template to search for structurally similar compounds in a database. The similarity is calculated based on molecular fingerprints, which are binary strings representing the presence or absence of various structural features.
The application of LBVS to the this compound scaffold could involve the steps outlined in the table below.
Table 1: Ligand-Based Virtual Screening Workflow for this compound Analogs
| Step | Description | Key Considerations |
|---|---|---|
| 1. Dataset Selection | A set of 1-arylsulfonyl-4-phenylpiperazine derivatives with known biological activity (e.g., enzyme inhibition) is compiled. | The dataset should be diverse and contain both active and inactive compounds to build a robust model. |
| 2. Pharmacophore Model Generation | The 3D structures of the active compounds are aligned, and common chemical features responsible for activity are identified to create a pharmacophore model. mdpi.comresearchgate.net | The quality of the pharmacophore model is crucial for the success of the screening campaign. |
| 3. Database Screening | The generated pharmacophore model is used to screen large chemical databases (e.g., ZINC, PubChem) for molecules that fit the model. mdpi.com | The database should be diverse to increase the chances of finding novel scaffolds. |
| 4. Hit Filtering and Selection | The retrieved compounds ("hits") are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. | This step helps to prioritize compounds with favorable pharmacokinetic profiles for further investigation. |
Structure-Based Virtual Screening
Structure-based virtual screening (SBVS) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov The core of SBVS is molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govresearchgate.net This method allows for the evaluation of the binding affinity and interaction patterns of potential ligands within the target's active site. nih.gov
In the context of this compound, if the target protein is known, SBVS can be a powerful approach to identify new derivatives with improved binding. For instance, studies on similar 1-arylsulfonyl-4-phenylpiperazine derivatives have utilized molecular docking to investigate their interactions with enzymes like α-glucosidase and cholinesterases. researchgate.net These studies help to elucidate the key amino acid residues involved in binding and provide insights for designing more potent inhibitors. researchgate.net
The general workflow for a structure-based virtual screening campaign focusing on this compound is detailed below.
Table 2: Structure-Based Virtual Screening Workflow for this compound
| Step | Description | Key Considerations |
|---|---|---|
| 1. Target Preparation | The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking (e.g., adding hydrogens, removing water molecules). | The quality and resolution of the protein structure are critical for accurate docking results. |
| 2. Binding Site Identification | The active site or binding pocket of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction. | A well-defined binding pocket is essential for successful docking. |
| 3. Database Preparation | A library of compounds, which could include derivatives of this compound, is prepared for docking. | The library can range from a focused set of in-house compounds to large commercial databases. |
| 4. Molecular Docking | The prepared compound library is docked into the defined binding site of the target protein using software like AutoDock or Glide. yu.edu.joresearchgate.net | The choice of docking algorithm and scoring function can influence the outcome of the screening. |
| 5. Hit Prioritization | The docked compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking compounds are visually inspected for their binding poses and interactions with key residues. | Favorable interactions, such as hydrogen bonds and hydrophobic contacts, are indicative of good binding. |
| 6. Post-Docking Analysis | Advanced computational methods like molecular dynamics (MD) simulations can be performed on the top-ranked ligand-protein complexes to assess their stability and further refine the binding energy calculations. plos.org | MD simulations provide a more dynamic and realistic view of the binding interactions over time. |
Through these computational approaches, the therapeutic potential of the this compound scaffold can be systematically explored, leading to the identification of novel and potent drug candidates for a variety of diseases.
Future Research Directions and Unexplored Avenues for 1 Mesitylsulfonyl 4 Phenylpiperazine
Discovery of Novel Biological Targets and Polypharmacology
A primary future direction for 1-(Mesitylsulfonyl)-4-phenylpiperazine lies in the comprehensive exploration of its biological targets. The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a valuable strategy for treating complex, multifactorial diseases. nih.gov The phenylpiperazine moiety is a well-established pharmacophore found in drugs targeting a range of receptors, suggesting that this compound could possess a similar multi-target profile.
Future research should involve extensive screening against diverse panels of receptors, enzymes, and ion channels. For instance, various 1-phenylpiperazine (B188723) derivatives have shown affinities for dopamine (B1211576), serotonin (B10506), and GABA(A) receptors, indicating potential applications in neuropsychiatric disorders. nih.govnih.gov Specifically, studies on related compounds have demonstrated mixed activity at D(2) and 5-HT(1A) receptors, a profile similar to atypical antipsychotics like clozapine. nih.gov Furthermore, the broader sulfonylpiperazine class has yielded compounds with unexpected and novel mechanisms of action. A notable example is the compound MMV020291, a sulfonylpiperazine that inhibits red blood cell invasion by the malaria parasite Plasmodium falciparum. nih.govnih.gov Its unique mechanism involves interference with the interaction between actin-1 and profilin, highlighting a previously underexplored target for antimalarial therapy. nih.govbiorxiv.org This discovery strongly suggests that this compound should be investigated for similar antiparasitic activities and for its potential to interact with cytoskeletal proteins in other organisms or disease states.
| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Cytoskeletal Proteins | Actin-1/Profilin Interaction | Antimalarials, Antiparasitics | nih.govnih.govbiorxiv.org |
| G-Protein Coupled Receptors (GPCRs) | Dopamine D(2) Receptors | Neuropsychiatric Disorders | nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Serotonin 5-HT(1A) / 5-HT(2A) Receptors | Neuropsychiatric Disorders | nih.gov |
| Ligand-gated Ion Channels | GABA(A) Receptors | Neuropsychiatric Disorders | nih.gov |
| Other Receptors | Sigma (σ) Receptors | Psychotherapeutic Agents | nih.gov |
| Nuclear Receptors | Androgen Receptor (AR) | Oncology (e.g., Prostate Cancer) | nih.gov |
Advanced Preclinical Mechanistic and Systems Biology Investigations
Once promising biological activities are identified, the next critical step is to conduct in-depth mechanistic studies. The research on the antimalarial sulfonylpiperazine MMV020291 provides an excellent template for such investigations. nih.gov Future studies on this compound should employ a similar multi-pronged approach to elucidate its mechanism of action. Key methodologies would include:
Resistance Selection and Whole-Genome Sequencing : Generating compound-resistant cell lines or organisms and subsequently sequencing their genomes can pinpoint genetic mutations in the target proteins or related pathways, as was successfully done to identify actin-1 and profilin as the targets of MMV020291. nih.govnih.gov
Genetic Validation : Using tools like CRISPR-Cas9 to introduce the identified resistance-conferring mutations into wild-type organisms can definitively validate the proposed target. nih.govnih.gov
Biochemical and Biophysical Assays : In vitro experiments, such as co-sedimentation assays, are crucial to demonstrate direct interaction with the target protein and to quantify the compound's effect on protein function, such as actin polymerization. nih.govbiorxiv.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
The structural framework of this compound is ripe for optimization through the application of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can dramatically accelerate the drug design and discovery process. innovationnewsnetwork.com Future research should leverage AI/ML in several key areas:
Predictive Modeling : ML models, such as deep neural networks, can be trained on existing datasets of sulfonylpiperazine and phenylpiperazine derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govmdpi.com These models can predict the biological activity, physicochemical properties, and potential toxicity of novel, computationally designed analogues before they are synthesized.
De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high target affinity and drug-likeness. nih.gov
Reaction Prediction and Synthesis Planning : AI can assist chemists by predicting the outcomes of chemical reactions and planning efficient synthetic routes. mdpi.comscitechdaily.com Innovators have developed frameworks that combine synthetic chemistry experiments with machine learning to create "chemical reactivity flowcharts," which can be used to explore the reactivity of scaffolds like N-sulfonylimines and guide the synthesis of new compound libraries. scitechdaily.com This approach can accelerate the creation of diverse derivatives of this compound for screening.
Exploration of Unconventional Synthetic Methodologies
To support the rapid synthesis of analogue libraries for screening and optimization, the exploration of modern, unconventional synthetic methodologies is essential. Traditional multi-step synthesis can be time-consuming and inefficient. Future efforts should focus on adopting green and efficient chemistry principles. mdpi.com
Promising avenues include:
Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds like piperazines and triazines. mdpi.com
Sonochemistry (Ultrasound-Assisted Synthesis) : The use of ultrasonic irradiation offers another method to accelerate reactions, often with high yields and in environmentally friendly solvents like water. mdpi.com
Flow Chemistry : Continuous flow reactors can provide precise control over reaction parameters, leading to better yields, higher purity, and improved scalability compared to batch processing.
Phase-Transfer Catalysis : This method can enhance reaction rates and efficiency, particularly when reacting reagents that are soluble in different, immiscible phases, and has been successfully combined with microwave and ultrasound techniques. mdpi.com
Developing robust protocols using these advanced methodologies will be crucial for efficiently generating the diverse chemical matter needed for comprehensive structure-activity relationship (SAR) studies.
Investigation of the Compound's Role in Emerging Therapeutic Areas
The true potential of this compound may lie in its application to novel or emerging therapeutic areas where new mechanisms of action are desperately needed. Based on the pharmacology of related compounds, several areas warrant investigation:
Infectious Diseases : Building on the potent antimalarial activity of the sulfonylpiperazine compound MMV020291, a high-priority area is the screening of this compound and its derivatives against a panel of parasites, including Plasmodium falciparum, Toxoplasma gondii, and Cryptosporidium. The unique mode of action targeting the parasite's cytoskeleton suggests potential for broad-spectrum antiparasitic activity. nih.govbiorxiv.org
Neurodegenerative Diseases : Given the link between phenylpiperazines and CNS targets, exploring their role in neurodegeneration is a logical step. For instance, researchers have successfully used machine learning to identify small molecules that inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. innovationnewsnetwork.com The this compound scaffold could be evaluated in similar aggregation inhibition assays.
Oncology : The piperazine (B1678402) nucleus is a common feature in many anticancer drugs. Research on novel arylpiperazine derivatives has identified potential androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov This provides a rationale for screening this compound in cancer cell lines, particularly those dependent on steroid hormone signaling.
| Research Area | Key Objectives and Methodologies | Potential Outcome |
|---|---|---|
| Target Discovery | - Large-scale screening (receptor, enzyme panels)
| Identification of novel biological targets and therapeutic applications. |
| Mechanistic Studies | - Resistance selection and genome sequencing
| Detailed understanding of the compound's mechanism of action and cellular effects. |
| AI/ML Integration | - Develop QSAR/QSPR models
| Accelerated design and optimization of potent and selective analogues. |
| Synthetic Methodology | - Develop microwave and ultrasound-assisted protocols
| Efficient, rapid, and environmentally friendly synthesis of compound libraries. |
| Emerging Therapeutics | - Screen against parasites (e.g., Plasmodium)
| Expansion of the compound's therapeutic potential into new disease areas. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Mesitylsulfonyl)-4-phenylpiperazine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or sulfonylation. For example, microwave-assisted heating at 280°C (General Procedure F) using dimethylformamide (DMF) as a solvent improves reaction efficiency. Purification via recrystallization or HPLC ensures high purity . Solvent choice (e.g., acetonitrile) and catalyst selection (e.g., KI in alkylation reactions) are critical for minimizing side products .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy confirms molecular structure, while high-performance liquid chromatography (HPLC) assesses purity (>98%). X-ray crystallography or mass spectrometry (MS) provides additional validation of stereochemistry and molecular weight .
Advanced Research Questions
Q. How does this compound mitigate radiation-induced neuroinflammation, and what experimental models validate this effect?
- Methodological Answer : In Nestin-GFP transgenic mice, the compound reduces microglial activation (Iba1 marker) and IL-6 secretion post-cranial irradiation (4–10 Gy). ELISA assays on irradiated EOC20 microglial cells and flow cytometry for Nestin-GFP+ neural stem cells are used to quantify anti-inflammatory effects . Dose-dependent studies (10 µM in vitro; 225 µL CrEL/DMSO in vivo) are recommended to balance efficacy and toxicity .
Q. What experimental design considerations are critical for evaluating gender-specific responses to this compound in neuroprotection studies?
- Methodological Answer : Gender dimorphism is observed in neural stem cell recovery post-irradiation. For example, female mice show increased Nestin-GFP+ cell proliferation with treatment, while males exhibit marginal effects. Studies should include sex-balanced cohorts, standardized radiation doses (e.g., 4 Gy unilateral irradiation), and endpoints like neurosphere formation assays .
Q. How can researchers reconcile contradictory data on the compound’s efficacy in different glioblastoma (GBM) models?
- Methodological Answer : Contradictions may arise from tumor heterogeneity or dosing regimens. Use patient-derived GBM cell lines (e.g., HK-374, HK-157) and orthotopic mouse models to assess tumor growth inhibition. Combine NSPP with radiotherapy (2 Gy fractions) and monitor survival rates and cognitive function (e.g., Novel Object Recognition tests) to validate therapeutic synergy .
Q. What mechanistic insights support the role of this compound in hedgehog signaling pathway activation?
- Methodological Answer : Quantitative PCR (qPCR) on Ptch1, Gli1, and Gli2 in irradiated neural stem cells reveals pathway activation. Use SuperScript Reverse Transcription IV for cDNA synthesis and SYBR Green Master Mix for amplification. Normalize to housekeeping genes (e.g., HPRT, GAPDH) to quantify expression changes .
Data Analysis and Validation
Q. How should researchers validate the specificity of this compound in targeting neural stem cells versus off-tumor effects?
- Methodological Answer : Employ dual-labeling techniques (e.g., Nestin-GFP with Ki67 for proliferation) in irradiated brain sections. Compare treated and sham-irradiated cohorts using immunohistochemistry for GFAP (astrocytes) and Iba1 (microglia) to assess off-target impacts .
Q. What strategies optimize the compound’s bioavailability in preclinical neuroprotection studies?
- Methodological Answer : Formulate NSPP in CrEL/DMSO (1% v/v) for intraperitoneal administration. Monitor plasma pharmacokinetics via LC-MS and adjust dosing schedules (e.g., 5-day post-irradiation regimen) to maintain therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
